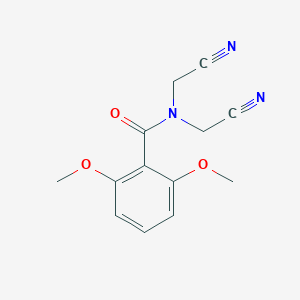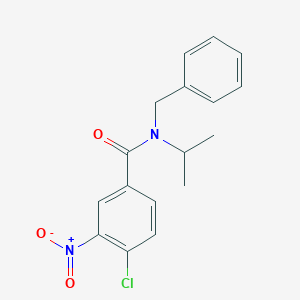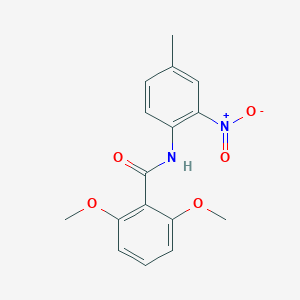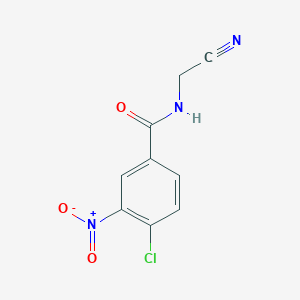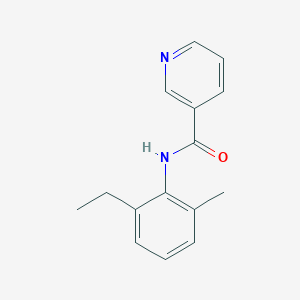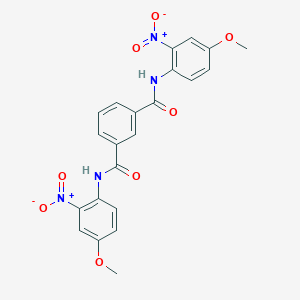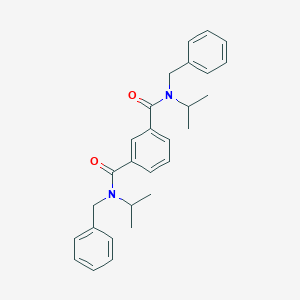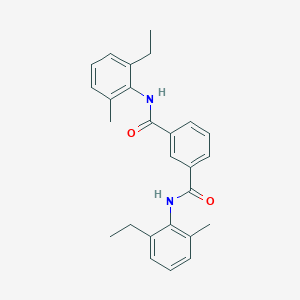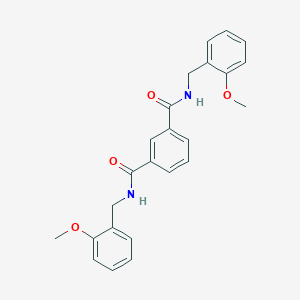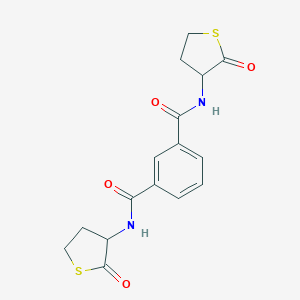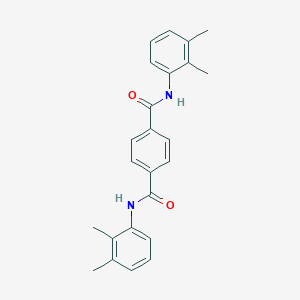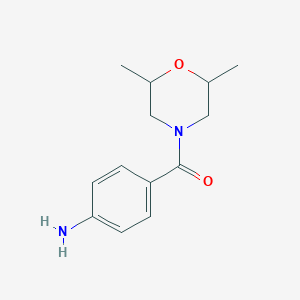
(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Compounds with structural elements related to “(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone” have been synthesized and characterized, highlighting their potential in various scientific applications. For example, the synthesis and crystal structure of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone demonstrated its antitumor activity against several cancer cell lines, indicating a promising avenue for cancer research (Tang & Fu, 2018). Similarly, the creation of [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease showcases the compound's relevance in neurodegenerative disease research (Wang et al., 2017).
Antitumoral and Antioxidant Properties
The antitumoral activities of similar compounds, such as those derived from cinnoline and thiazol derivatives, have been extensively studied. These compounds have shown distinct inhibition against various cancer cell lines, providing insights into potential cancer therapies (Amer, 2001). Additionally, antioxidant properties of related compounds, such as those derived from benzophenone, have been synthesized and evaluated, demonstrating effective antioxidant power and offering potential applications in oxidative stress-related diseases (Çetinkaya et al., 2012).
Biological Activity and Molecular Docking Studies
The synthesis, characterization, and docking studies of compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives have been conducted to understand their antibacterial activity. These studies reveal the compounds' structural optimization, bonding features, and thermodynamic stability, providing a basis for developing new antibacterial agents (Shahana & Yardily, 2020).
Propriétés
IUPAC Name |
(4-aminophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13(16)11-3-5-12(14)6-4-11/h3-6,9-10H,7-8,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSBDRQBCCVQBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
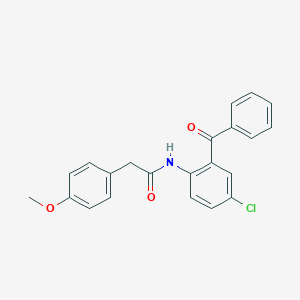
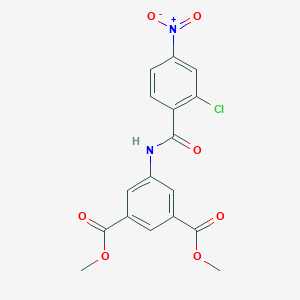
![Dimethyl 5-[(2-methylbenzoyl)amino]isophthalate](/img/structure/B415978.png)
